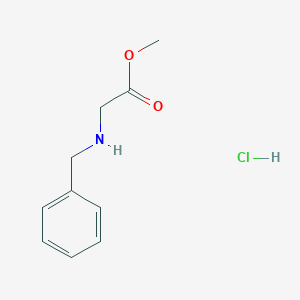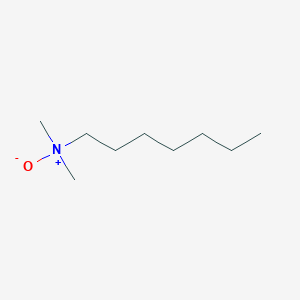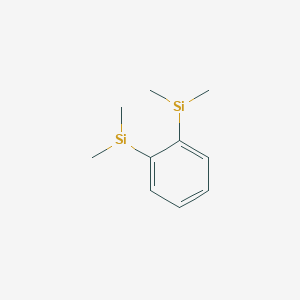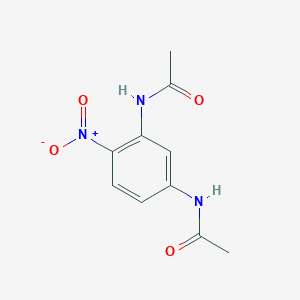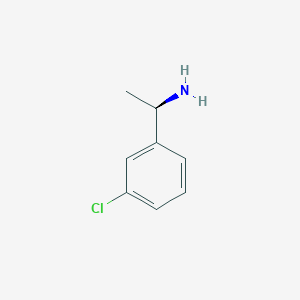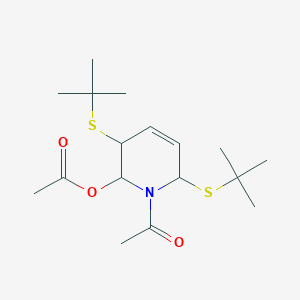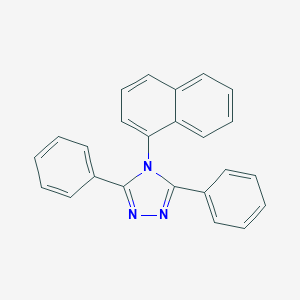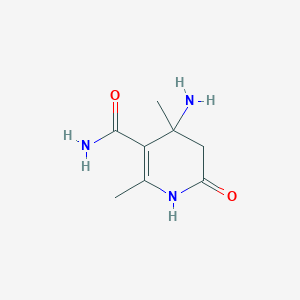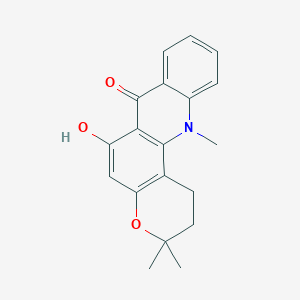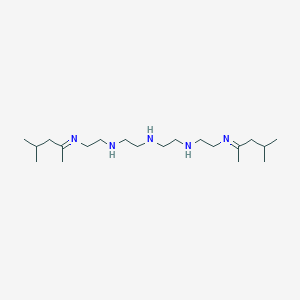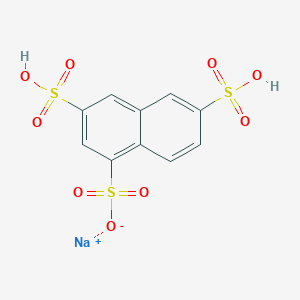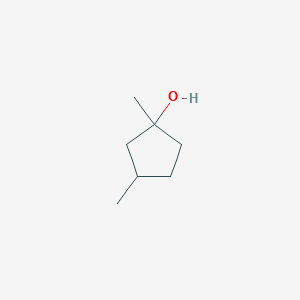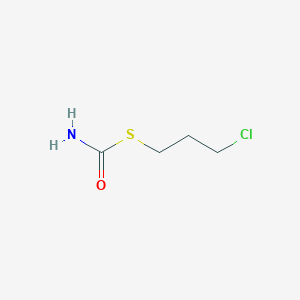
3-Chloropropyl thiolcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl thiolcarbamate (CPTC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol-containing compound that can be easily synthesized and used in various biochemical and physiological experiments.
Mécanisme D'action
3-Chloropropyl thiolcarbamate reacts with thiol-containing compounds, such as cysteine residues in proteins, through a nucleophilic substitution reaction. The resulting 3-Chloropropyl thiolcarbamate-modified thiol can form disulfide bonds with other 3-Chloropropyl thiolcarbamate-modified thiols or with unmodified thiols. This can lead to changes in protein structure and function, as well as changes in the activity of small molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloropropyl thiolcarbamate depend on the specific application. In protein modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in protein structure and function, which can help to elucidate the role of specific cysteine residues in protein activity. In small molecule modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in the activity of the modified molecule, which can help to identify the mechanism of action of the molecule.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloropropyl thiolcarbamate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized and used in a wide range of experiments. Additionally, 3-Chloropropyl thiolcarbamate is a thiol-modifying reagent that can be used in conjunction with other thiol-modifying reagents to achieve specific modifications. However, 3-Chloropropyl thiolcarbamate also has some limitations. It can be toxic to cells at high concentrations, and it can react with other thiol-containing compounds in the sample, leading to non-specific modifications.
Orientations Futures
There are several future directions for research involving 3-Chloropropyl thiolcarbamate. One area of interest is the development of new thiol-modifying reagents that are more specific and less toxic than 3-Chloropropyl thiolcarbamate. Additionally, there is interest in using 3-Chloropropyl thiolcarbamate to modify thiol-containing compounds in vivo, which could lead to new therapeutic applications. Finally, there is interest in using 3-Chloropropyl thiolcarbamate to study the role of cysteine residues in protein-protein interactions, which could help to identify new drug targets.
Méthodes De Synthèse
3-Chloropropyl thiolcarbamate can be synthesized by reacting 3-chloropropyl isocyanate with thiourea. The reaction takes place in anhydrous ethanol and is usually catalyzed by a base such as potassium carbonate. The resulting 3-Chloropropyl thiolcarbamate is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
3-Chloropropyl thiolcarbamate is widely used in scientific research as a thiol-modifying reagent. It can be used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. 3-Chloropropyl thiolcarbamate can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 3-Chloropropyl thiolcarbamate can be used to modify thiol-containing small molecules, which can lead to changes in their activity.
Propriétés
Numéro CAS |
17494-72-3 |
|---|---|
Nom du produit |
3-Chloropropyl thiolcarbamate |
Formule moléculaire |
C4H8ClNOS |
Poids moléculaire |
153.63 g/mol |
Nom IUPAC |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
Clé InChI |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
SMILES canonique |
C(CSC(=O)N)CCl |
Autres numéros CAS |
17494-72-3 |
Synonymes |
Carbamothioic acid S-(3-chloropropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



